

A Technical Guide to the Basic Properties of DL-Threonine Enantiomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DL-THYRONINE**

Cat. No.: **B092696**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

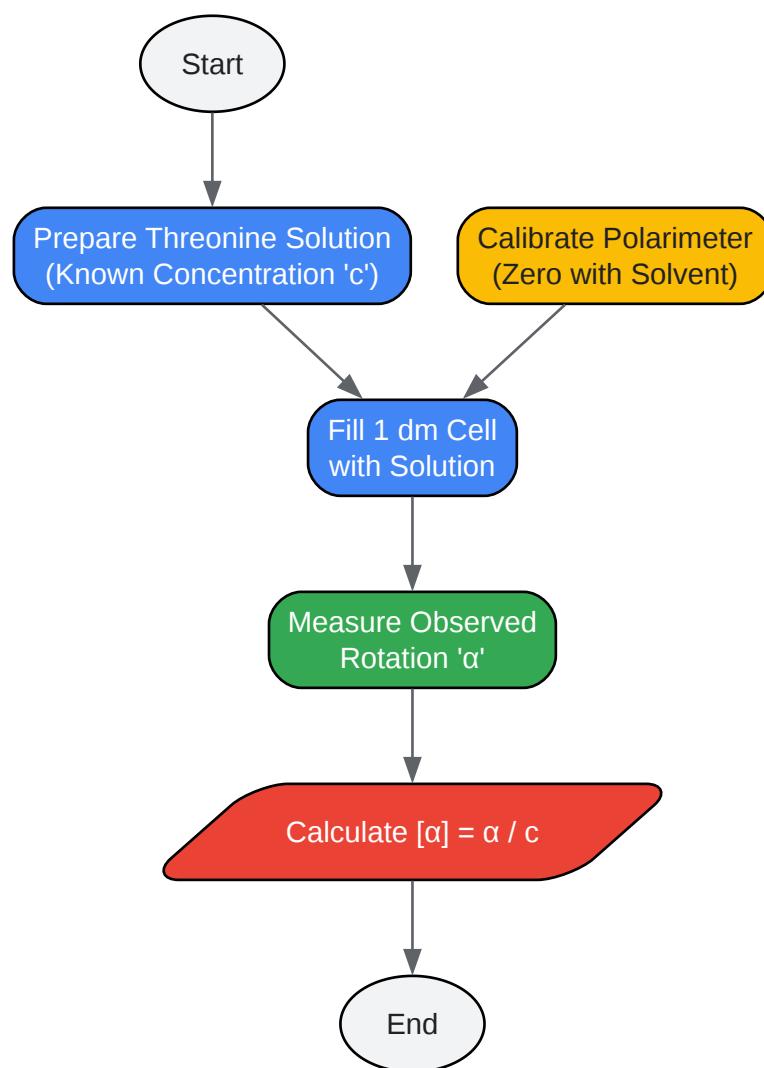
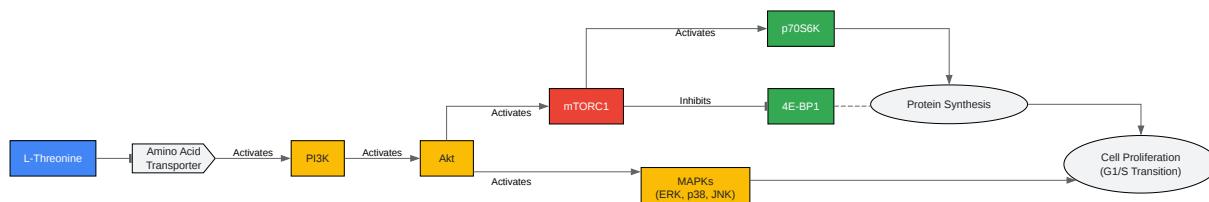
Threonine, an essential α -amino acid, possesses two chiral centers, giving rise to four stereoisomers. This guide focuses on the two principal enantiomers, L-Threonine and D-Threonine, which constitute the racemic mixture DL-Threonine. While L-Threonine is a fundamental component of proteins in higher organisms and plays crucial roles in metabolism, immune function, and cellular signaling, its enantiomer, D-Threonine, is largely absent from protein synthesis in eukaryotes but is found in microorganisms. Understanding the distinct physicochemical properties, biological activities, and signaling pathways of each enantiomer is critical for applications in drug development, nutritional science, and biotechnology. This document provides a comprehensive overview of these properties, detailed experimental methodologies for their characterization, and visual representations of key biological pathways and experimental workflows.

Physicochemical Properties

The enantiomers of threonine exhibit identical physical properties such as melting point and solubility in achiral environments. However, their interaction with plane-polarized light (optical activity) is equal in magnitude but opposite in direction. The properties of the racemic mixture, DL-Threonine, often differ from those of the pure enantiomers.

Table 1: Comparative Physicochemical Data of Threonine Enantiomers

Property	L-Threonine	D-Threonine	DL-Threonine
Molecular Formula	C ₄ H ₉ NO ₃ [1]	C ₄ H ₉ NO ₃ [2]	C ₄ H ₉ NO ₃ [1]
Molecular Weight	119.12 g/mol [3]	119.12 g/mol	119.12 g/mol [1]
Melting Point	~256 °C (decomposes)	~274 °C (decomposes)	~244 °C (decomposes)
Specific Rotation [α]	-28.3° (c=6, H ₂ O, 20°C)	+28.0° (c=6, H ₂ O)	0° ± 1.0° (c=6, H ₂ O, 20°C)
Water Solubility	97.0 g/L (at 25°C)	50 g/L	201 g/L (at 25°C)
pK _{a1} (-COOH)	2.09 - 2.63	2.19 (Predicted)	2.09 (at 25°C)
pK _{a2} (-NH ₃ ⁺)	9.10 - 10.43	Not specified	Not specified



Biological Roles and Significance

L-Threonine: The Proteinogenic Enantiomer

L-Threonine is an essential amino acid for humans, meaning it cannot be synthesized de novo and must be obtained from dietary sources. Its biological functions are extensive and vital.

- Protein Synthesis: L-Threonine is a key building block for numerous proteins, including structural proteins like collagen and elastin, which are crucial for the health of skin and connective tissues. It is also a component of tooth enamel protein.
- Immune Function: It plays an integral role in the immune system by supporting the production of antibodies and promoting the proliferation of lymphocytes.
- Metabolism: L-Threonine is essential for the proper metabolism of fats in the liver. It also serves as a precursor for the synthesis of other amino acids, notably glycine and serine.
- Nervous System: It contributes to the production of neurotransmitters, such as serotonin and glycine, which are vital for brain function and mental health.
- Intestinal Health: L-Threonine is required for the synthesis of mucin, a glycoprotein that forms the protective mucus layer in the intestines.

L-Threonine is not merely a structural component but also acts as a signaling molecule, notably influencing cell growth and proliferation. It activates several key signaling cascades, including the PI3K/Akt, MAPK, and mTOR pathways. These pathways are central to regulating the G1/S phase transition of the cell cycle. L-Threonine-induced activation of the PI3K/Akt pathway can stimulate the mTOR complex 1 (mTORC1), which in turn activates downstream effectors like p70S6K and 4E-BP1 to promote protein synthesis and cell growth.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DL-Threonine CAS#: 80-68-2 [m.chemicalbook.com]
- 2. D-Threonine | C4H9NO3 | CID 69435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [A Technical Guide to the Basic Properties of DL-Threonine Enantiomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092696#basic-properties-of-dl-threonine-enantiomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

